molecular formula C19H17F3N2O3S B605094 Abeprazan CAS No. 1902954-60-2

Abeprazan

Cat. No. B605094
M. Wt: 410.4112
InChI Key: 1138549-36-6
Attention: For research use only. Not for human or veterinary use.
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Description

Abeprazan, also known as DWP14012, is a potassium-competitive acid blocker . It inhibits H+, K± ATPase by reversible potassium-competitive ionic binding with no acid activation required . Abeprazan is developed as a potential alternative to proton pump inhibitors for the treatment of acid-related diseases .


Molecular Structure Analysis

Abeprazan has the molecular formula C19H17F3N2O3S . Its molecular weight is 410.41 g/mol . The InChI Key of Abeprazan is OUNXGNDVWVPCOL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Abeprazan is a solid compound . It has a solubility of 50 mg/mL in DMSO . The compound’s stability and solubility can be affected by storage conditions .

Scientific Research Applications

1. Treatment of Irritability in Autistic Disorder

  • Aripiprazole, a medication similar in function to Abeprazan, has been shown to be effective in treating irritability in children and adolescents with autistic disorder. It helps manage behaviors such as tantrums, aggression, and self-injurious behavior. Clinical trials have demonstrated its short-term efficacy and safety in this context (Owen et al., 2009).

2. Comparative Safety and Efficacy in Autism Spectrum Disorders

  • Aripiprazole has been compared with other FDA-approved medications like risperidone for treating irritability in autism spectrum disorders. This head-to-head comparison in a clinical trial found that both medications are effective, with similar rates of adverse effects (Ghanizadeh et al., 2014).

3. Detailed Analysis of Behavioral Effects

  • Further research has provided a detailed analysis of the effects of aripiprazole on individual symptoms of irritability associated with autistic disorder. The study explored the efficacy of aripiprazole across a range of irritability symptoms, highlighting its particular effectiveness in managing tantrum-like behaviors (Aman et al., 2010).

4. Long-Term Efficacy and Safety in Autistic Disorder

  • Long-term studies have also assessed the efficacy and safety of aripiprazole in children and adolescents with autistic disorder, providing valuable insights into its use over extended periods. These studies underscore the medication's sustained effectiveness and general safety in managing irritability symptoms (Marcus et al., 2009).

5. Critical Appraisal in Autism Spectrum Disorder

  • There has been a critical appraisal of aripiprazole's use in autism spectrum disorder, summarizing findings from various studies. This appraisal has pointed out the effectiveness of aripiprazole in reducing irritability and related behaviors, while also highlighting the need for further research to understand its full range of effects and potential modulators (VanDerwall et al., 2021).

Safety And Hazards

When handling Abeprazan, ensure adequate ventilation and use personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing . In case of inhalation, move the victim into fresh air .

properties

IUPAC Name

1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3S/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22/h3-9,11,23H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNXGNDVWVPCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abeprazan

CAS RN

1902954-60-2
Record name Abeprazan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1902954602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abeprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16078
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FEXUPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE52S2C1QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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